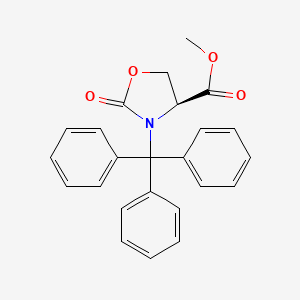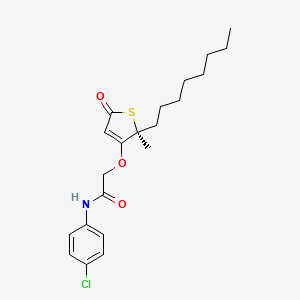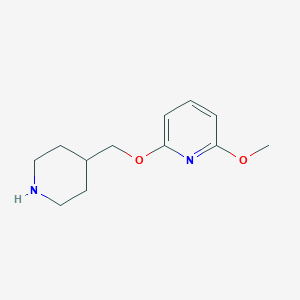![molecular formula C17H23Cl3N2O4 B14040996 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxy-(3,4-dichlorophenyl)methyl group and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form the intermediate compound, followed by esterification with tert-butyl chloroformate. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or aromatic derivatives.
Aplicaciones Científicas De Investigación
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and dichlorophenyl group are key structural features that contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with an aminopyridine group instead of the dichlorophenyl group.
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Contains a nitropyridine group, differing in its electronic properties and reactivity.
Uniqueness
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C17H23Cl3N2O4 |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H22Cl2N2O4.ClH/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11;/h4-5,10,14H,6-9H2,1-3H3,(H,22,23);1H |
Clave InChI |
MTIDQUJOUQMORV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


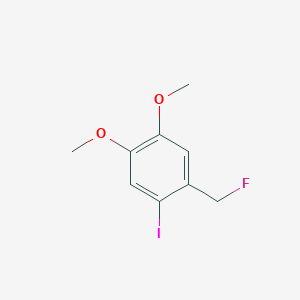
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
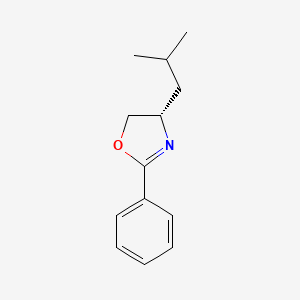
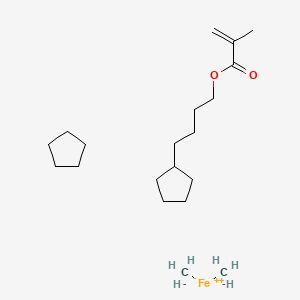
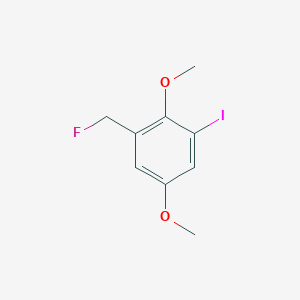
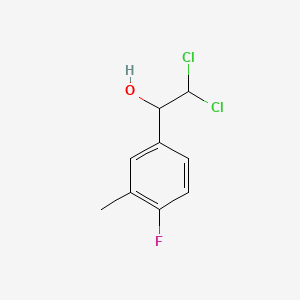
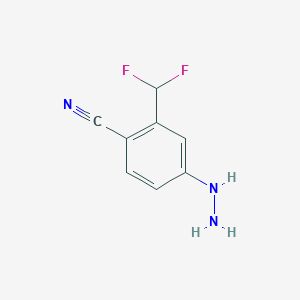

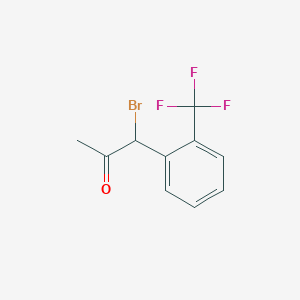
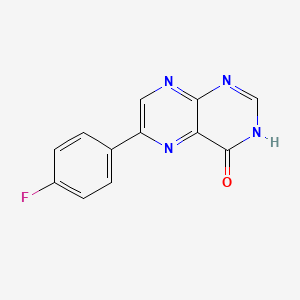
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)
